molecular formula C2HBr2N3 B1293699 3,5-dibromo-1H-1,2,4-triazole CAS No. 7411-23-6

3,5-dibromo-1H-1,2,4-triazole

Cat. No. B1293699
CAS RN: 7411-23-6
M. Wt: 226.86 g/mol
InChI Key: FRAKFBWDPXYIQO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-1,2,4-triazole (DBT) is an important organobromine compound belonging to the class of triazoles. It is a versatile molecule with a wide range of applications in the fields of chemistry and biology. It is used in the synthesis of numerous compounds and as a tool in chemical and biochemical research. In addition, its versatile properties make it a potential candidate for use in drug design and development.

Scientific Research Applications

Synthesis and Material Applications

3,5-Dibromo-1H-1,2,4-triazole and its derivatives are significant in the synthesis of various compounds. Yu et al. (2014) and Wang et al. (2020) have demonstrated its use in the preparation of dibromo-triazoles and their amino derivatives, highlighting their importance in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and systemic nature (Yu et al., 2014); (Wang et al., 2020).

Versatility in Synthesis

The versatility of this compound in synthesizing diverse compounds is notable. Szommer et al. (2012) utilized it for the synthesis of a 1,2,4-triazole library with potential agrochemical activity, using techniques like microwave-assisted synthesis (Szommer et al., 2012).

Mechanism of Action

Target of Action

Triazole compounds have been known to exhibit inhibitory activity against enzymes like α-glucosidase and lysine-specific demethylase 1 (LSD1)

Mode of Action

It’s known that 1,2,3-triazole rings can produce anti-che activity by inhibiting both ache and buche activities . More detailed studies are required to understand the specific interactions of 3,5-dibromo-1H-1,2,4-triazole with its targets.

Biochemical Pathways

Given the potential inhibitory activity of triazole compounds against α-glucosidase , it could be inferred that this compound might impact carbohydrate metabolism

Result of Action

Given the potential inhibitory activity of triazole compounds against α-glucosidase , it could be inferred that this compound might interfere with carbohydrate metabolism at the cellular level.

Safety and Hazards

3,5-Dibromo-1H-1,2,4-triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission processes . Additionally, this compound can bind to specific protein sites, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the phosphorylation of certain proteins, thereby affecting downstream signaling events . Moreover, this compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function. These effects are critical for exploring its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and van der Waals interactions with enzyme active sites, leading to enzyme inhibition . Additionally, it can induce conformational changes in proteins, affecting their activity and stability. These molecular interactions are fundamental to understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including altered cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without adverse effects . At high doses, it can induce toxic effects, including organ damage and impaired physiological functions. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding these pathways is vital for elucidating the compound’s metabolic fate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is essential for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding how the compound exerts its effects at the cellular level.

properties

IUPAC Name

3,5-dibromo-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAKFBWDPXYIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225059
Record name s-Triazole, 3,5-dibromo-
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Molecular Weight

226.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7411-23-6
Record name 3,5-Dibromo-1H-1,2,4-triazole
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Record name s-Triazole, 3,5-dibromo-
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Record name 7411-23-6
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Record name s-Triazole, 3,5-dibromo-
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Record name 3,5-DIBROMO-4H-1,2,4-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 3,5-dibromo-1H-1,2,4-triazole?

A1: this compound is an aromatic heterocyclic compound. Its core structure consists of a five-membered ring containing three nitrogen atoms. Two bromine atoms are attached to the 3 and 5 positions of this ring. The presence of both nitrogen atoms with lone pairs and bromine atoms capable of acting as halogen bond donors makes this molecule particularly interesting for studying non-covalent interactions.

Q2: How does this compound self-assemble in the solid state?

A2: In its crystalline form, this compound molecules arrange themselves into trimeric motifs stabilized by a complex interplay of hydrogen bonding and halogen bonding interactions. [] This leads to the formation of cyclic structures where three molecules of the compound are held together.

Q3: What types of intermolecular interactions are observed in the crystal structure of this compound?

A3: Research reveals the presence of three major types of interactions within the crystal structure: []

    Q4: What is the significance of these trimeric motifs in the crystal structure?

    A4: The formation of these trimeric motifs plays a crucial role in stabilizing the crystal structure of this compound. Computational studies have shown that these trimers are energetically favorable, further supporting their significance in the overall packing arrangement of the molecules within the crystal lattice. []

    Q5: Are these trimeric motifs unique to this compound?

    A5: While similar cyclic trimers have been observed in other molecules, the simultaneous presence of all three types of interactions (N-H...N, N-H...Br, and C-Br...Br) within the same trimeric unit makes the case of this compound quite unique. [] This highlights the compound's potential as a model system for studying the interplay of hydrogen and halogen bonding in directing supramolecular assembly.

    Q6: Can this compound be used as a building block for more complex structures?

    A6: Research indicates that this compound can be used as a starting material for the synthesis of more complex molecules. For example, it can undergo alkylation/cyclization followed by Suzuki coupling with arylboronic acids to produce 3,7-diaryl-substituted 1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazines. [] This suggests its potential utility in constructing larger molecular architectures.

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